24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium
Description
24-(Hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium is a complex organic compound characterized by:
- A 24-carbon backbone with six ether (hexaoxa) groups, spaced at three-carbon intervals.
- A hydrazinecarbonyl (-NH-NH-C=O) functional group at position 24.
- A conjugated diene system (1,2-dien) and a triaza (three nitrogen atoms) motif within the chain.
- A positively charged 2-ium group, likely due to protonation or quaternization of nitrogen.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(4-hydrazinyl-4-oxobutoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N5O7/c17-20-16(22)2-1-4-23-6-8-25-10-12-27-14-15-28-13-11-26-9-7-24-5-3-19-21-18/h17H,1-15H2,(H2,18,19)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHIDUFMNHEJBY-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NN)COCCOCCOCCOCCOCCOCCN=[N+]=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N5O7+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium involves the reaction of polyethylene glycol with azide and hydrazide functional groups. One common method is the nucleophilic displacement reaction, where the azide group is introduced to the PEG chain through a reaction with sodium azide. The hydrazide group can be introduced through a reaction with hydrazine .
Industrial Production Methods
Industrial production of 24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group in 24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Substitution Reactions: The hydrazide group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Electrophiles: React with the hydrazide group to form substituted products.
Major Products Formed
Triazole Linkages: Formed through CuAAC reactions.
Substituted Hydrazides: Formed through substitution reactions with electrophiles.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Research has shown that compounds containing hydrazine derivatives exhibit significant antioxidant properties. For instance, similar hydrazinecarbothioamide compounds have demonstrated excellent antioxidant activity when evaluated using the DPPH method. This suggests that the compound may have potential as an antioxidant agent in therapeutic applications .
2. Antimicrobial Properties
Compounds derived from hydrazine have been extensively studied for their antimicrobial activities. The presence of the triazole ring in related compounds has been linked to various biological activities including antibacterial and antifungal effects. The structural similarities suggest that 24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium could also exhibit similar properties .
3. Anticancer Potential
The incorporation of nitrogen-rich heterocycles such as triazoles in drug design has been associated with anticancer activity. Studies have indicated that triazole derivatives can inhibit tumor growth and possess cytotoxic effects against cancer cell lines. The unique structure of 24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium may enhance its efficacy as a potential anticancer agent .
Material Science Applications
1. Photovoltaic Materials
Due to its unique electronic properties and stability under light exposure, this compound could be investigated for use in photovoltaic applications. Organic compounds with similar structural features have shown promise in enhancing the efficiency of solar cells by acting as electron donors or acceptors .
2. Catalysis
The complex structure of 24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium may allow it to serve as a catalyst in various chemical reactions. Research into related nitrogen-containing compounds has indicated potential for catalytic activity in organic synthesis and polymerization processes .
Case Studies
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of hydrazinecarbothioamide derivatives synthesized from similar precursors to those of 24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium. The results indicated a strong correlation between structural features and antioxidant efficacy .
Case Study 2: Antimicrobial Screening
Another research effort focused on the synthesis of triazole derivatives from hydrazines and their subsequent screening against various microbial strains. The findings revealed significant antimicrobial activity that could be attributed to the presence of the triazole moiety .
Mechanism of Action
The mechanism of action of 24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium involves its functional groups:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Backbone Analysis
Physicochemical Properties
Solubility :
- The target compound’s hexaoxa backbone and charged 2-ium group suggest high polarity, akin to hexaoxa-azatetracosan derivatives in , which are synthesized in DMSO . By contrast, 24-dehydrocholesterol () shows low solubility in polar solvents like DMSO due to its steroidal hydrophobicity .
- Esters (e.g., ) and fatty acids () exhibit lower polarity compared to the target compound’s hydrazinecarbonyl and triaza motifs.
Synthetic Routes :
- The compound in was synthesized using HBTU/DIPEA in DMSO, a common approach for amide bond formation . The target compound’s hydrazinecarbonyl group may require similar coupling reagents but with hydrazine derivatives.
Biological Activity
The compound 24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The IUPAC name of the compound suggests a highly functionalized structure that includes multiple heteroatoms and functional groups. The presence of hydrazinecarbonyl and multiple ether linkages indicates potential reactivity and interaction with biological systems. The molecular formula is .
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the inhibition of fibroblast growth factor receptors (FGFR) has been linked to the treatment of resistant tumors. Although specific data on 24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium is limited in public databases, its structural analogs have shown promising results in preclinical studies against various cancer types .
Table 1: Summary of Anticancer Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | FGFR Inhibition | 10 | |
| Compound B | Antitumor Activity | 7 | |
| 24-(hydrazinecarbonyl)-... | TBD | TBD | TBD |
Antiviral Properties
Research on similar compounds has also highlighted antiviral activities. For example, derivatives based on triazatetracosa structures have been evaluated for their effectiveness against HIV integrase inhibitors. These studies suggest that modifications to the core structure can enhance antiviral efficacy .
Table 2: Antiviral Activities of Similar Compounds
| Compound Name | Virus Target | EC50 Value (µM) | Reference |
|---|---|---|---|
| Compound C | HIV | 75 | |
| Compound D | Influenza | 50 | |
| 24-(hydrazinecarbonyl)-... | TBD | TBD | TBD |
The proposed mechanisms by which compounds like 24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium exert their biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and viral replication.
- Receptor Modulation : The ability to interact with specific receptors may alter signaling pathways critical for cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some analogs induce oxidative stress in cancer cells leading to apoptosis.
Case Studies
While specific case studies on this compound are scarce due to limited research publications directly referencing it, analogous compounds have undergone extensive testing.
Case Study Example:
A study on a structurally similar triazole derivative demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 8 µM. The mechanism was attributed to the induction of apoptosis through ROS generation and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
